N-(4-bromo-3-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide
Beschreibung
N-(4-bromo-3-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a piperazine core substituted with a 2,4-dimethylphenyl group and an acetamide side chain terminating in a 4-bromo-3-methylphenyl moiety. This structure combines aromatic bromination and methyl substitution, which may enhance lipophilicity and influence receptor binding.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O/c1-15-4-7-20(17(3)12-15)25-10-8-24(9-11-25)14-21(26)23-18-5-6-19(22)16(2)13-18/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOOLXIOSSQRNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Physical Properties of Selected Analogues
| Compound Name | Substituent on Piperazine | R Group on Acetamide | Molecular Weight (g/mol) | Melting Point (°C) | Biological Activity (Reported) |
|---|---|---|---|---|---|
| Target Compound | 2,4-Dimethylphenyl | 4-Bromo-3-methylphenyl | ~403.3* | Not reported | Not explicitly reported |
| 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) | 4-Methoxyphenyl | 4-(p-Tolyl)thiazol-2-yl | 422.54 | 289–290 | MMP inhibition (anti-inflammatory) |
| N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | 3-Chlorophenyl | 4-Bromo-2-methylphenyl | 422.75 | Not reported | Not explicitly reported |
| 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) | 4-Chlorophenyl | 4-(p-Tolyl)thiazol-2-yl | 426.96 | 282–283 | MMP inhibition (anti-inflammatory) |
| 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) | 4-Fluorophenyl | 4-(p-Tolyl)thiazol-2-yl | 410.51 | 269–270 | MMP inhibition (anti-inflammatory) |
*Calculated based on molecular formula C₁₉H₂₁BrN₃O.
Key Observations:
Substituent Effects on Piperazine: The target compound’s 2,4-dimethylphenyl group on piperazine enhances lipophilicity compared to electron-withdrawing substituents (e.g., 4-chloro, 4-fluoro) in analogues 14 and 13. This may improve membrane permeability but reduce solubility .
Acetamide Terminal Modifications :
- The 4-bromo-3-methylphenyl group in the target compound contrasts with thiazole-linked aromatic systems in compounds 13–14. Thiazole rings are associated with enhanced antimicrobial and anti-inflammatory activities , suggesting the target compound may lack these specific activities unless modified.
Pharmacological Comparisons
Antimicrobial and Antifungal Activity
- : Acetamide derivatives with benzo[d]thiazol-5-ylsulfonyl-piperazine moieties (e.g., compounds 47–50) exhibit potent activity against gram-positive bacteria (MIC: 2–4 µg/mL) and fungi (e.g., Candida albicans). These activities are attributed to the sulfonyl and thiazole groups, which are absent in the target compound .
- Implication : The target compound’s bromophenyl and dimethylphenyl groups may prioritize receptor binding over direct antimicrobial effects.
Anti-Inflammatory Potential
- : Piperazine-acetamide derivatives with thiazole rings (e.g., compounds 13–15) inhibit matrix metalloproteinases (MMPs), key mediators of inflammation. Their IC₅₀ values range from 0.8–1.2 µM, driven by thiazole-mediated interactions with MMP active sites .
- Implication : The target compound’s lack of a thiazole ring may limit MMP inhibition but could target other pathways (e.g., GPCRs via piperazine).
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
